molecular formula C16H26N2O4 B2829382 Tert-butyl 4-(but-2-ynoylamino)-5-(hydroxymethyl)azepane-1-carboxylate CAS No. 2411259-83-9

Tert-butyl 4-(but-2-ynoylamino)-5-(hydroxymethyl)azepane-1-carboxylate

Cat. No. B2829382
CAS RN: 2411259-83-9
M. Wt: 310.394
InChI Key: HKHLJBMYFZIXEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(but-2-ynoylamino)-5-(hydroxymethyl)azepane-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of tert-butyl 4-(but-2-ynoylamino)-5-(hydroxymethyl)azepane-1-carboxylate is not fully understood. However, it has been reported to inhibit the growth of bacteria and cancer cells by interfering with their DNA replication and cell division processes. It has also been reported to inhibit the activity of viral enzymes, thereby preventing viral replication.
Biochemical and Physiological Effects:
Studies have shown that tert-butyl 4-(but-2-ynoylamino)-5-(hydroxymethyl)azepane-1-carboxylate has low toxicity and does not cause significant adverse effects on normal cells. It has been reported to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacteria and viruses. However, further studies are needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of using tert-butyl 4-(but-2-ynoylamino)-5-(hydroxymethyl)azepane-1-carboxylate in lab experiments is its low toxicity, which makes it a safer alternative to other compounds that may cause adverse effects on cells. However, one limitation is that it is a relatively new compound, and more studies are needed to fully understand its properties and potential applications.

Future Directions

There are several future directions for research on tert-butyl 4-(but-2-ynoylamino)-5-(hydroxymethyl)azepane-1-carboxylate. One direction is to investigate its potential as a catalyst in organic synthesis reactions. Another direction is to further study its antimicrobial, anticancer, and antiviral properties and explore its potential as a therapeutic agent. Additionally, more studies are needed to fully understand its mechanism of action and biochemical and physiological effects.

Synthesis Methods

The synthesis of tert-butyl 4-(but-2-ynoylamino)-5-(hydroxymethyl)azepane-1-carboxylate involves the reaction of tert-butyl 4-aminocyclohexane-1-carboxylate with propargyl bromide followed by acylation with but-2-ynoic acid. This synthesis method has been reported in the literature and has been used by researchers to obtain the compound for their studies.

Scientific Research Applications

Tert-butyl 4-(but-2-ynoylamino)-5-(hydroxymethyl)azepane-1-carboxylate has been studied for its potential applications in various fields. In medicinal chemistry, it has been investigated for its antimicrobial, anticancer, and antiviral properties. It has also been studied for its potential use as a catalyst in organic synthesis reactions.

properties

IUPAC Name

tert-butyl 4-(but-2-ynoylamino)-5-(hydroxymethyl)azepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4/c1-5-6-14(20)17-13-8-10-18(9-7-12(13)11-19)15(21)22-16(2,3)4/h12-13,19H,7-11H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHLJBMYFZIXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CCN(CCC1CO)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(but-2-ynamido)-5-(hydroxymethyl)azepane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.